molecular formula C9H6N2O3 B073938 3-Hydroxy-2-quinoxalinecarboxylic acid CAS No. 1204-75-7

3-Hydroxy-2-quinoxalinecarboxylic acid

Cat. No.: B073938
CAS No.: 1204-75-7
M. Wt: 190.16 g/mol
InChI Key: NMOWGWOAPRKWIR-UHFFFAOYSA-N
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Description

3-Hydroxy-2-quinoxalinecarboxylic acid is a heterocyclic compound with the molecular formula C9H6N2O3. It is characterized by a quinoxaline ring substituted with a hydroxyl group at the 3-position and a carboxylic acid group at the 2-position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

3-Hydroxy-2-quinoxalinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential as an antagonist of excitatory amino acids, which may have implications in neurological research.

    Medicine: Research has shown that it possesses anticonvulsant properties, making it a candidate for the development of new therapeutic agents.

    Industry: It is used in the preparation of metal complexes, which are characterized by techniques such as X-ray crystallography and fluorescence spectroscopy.

Mechanism of Action

Target of Action

The primary target of 3-Hydroxy-2-quinoxalinecarboxylic acid, also known as 3,4-Dihydro-3-oxo-2-quinoxalinecarboxylic acid, 3-Oxo-3,4-dihydroquinoxaline-2-carboxylic acid, or 3-Hydroxyquinoxaline-2-carboxylic acid, are excitatory amino acid receptors . These receptors play a crucial role in the transmission of excitatory signals in the nervous system.

Mode of Action

This compound acts as an antagonist of excitatory amino acids . It inhibits the efflux of sodium ions (Na+) produced in sodium-preloaded brain slices by N-methyl-D-aspartate and kainate . This interaction with its targets leads to a decrease in the excitatory signals transmitted in the nervous system.

Biochemical Pathways

The compound affects the biochemical pathways involving excitatory amino acid receptors . By acting as an antagonist, it inhibits the normal function of these receptors, thereby affecting the downstream effects related to the transmission of excitatory signals in the nervous system.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the efflux of sodium ions in sodium-preloaded brain slices . This results in the compound’s anticonvulsant properties , as it reduces the excitatory signals in the nervous system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, a study has shown that the molecular features of the compound are mostly solvent-dependent . .

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), a skin irritant (Skin Irrit. 2), and a specific target organ toxicity - single exposure (STOT SE 3) . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling the compound .

Biochemical Analysis

Biochemical Properties

3-Hydroxy-2-quinoxalinecarboxylic acid plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. Specifically, it inhibits the efflux of Sodium-22 ions produced in Sodium-22-preloaded brain slices by N-methyl-D-aspartate and kainate . This interaction highlights its role in modulating neuronal activity.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating the activity of excitatory amino acids, thereby impacting cell signaling pathways and gene expression

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the inhibition or activation of enzymes. For instance, it inhibits the efflux of Sodium-22 ions in brain slices, indicating a potential role in the regulation of ion channels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-quinoxalinecarboxylic acid can be synthesized through various methods. One common synthetic route involves the condensation of o-phenylenediamine with glyoxylic acid, followed by cyclization and oxidation steps. The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the quinoxaline ring.

Industrial Production Methods: In industrial settings, the production of 3-hydroxyquinoxaline-2-carboxylic acid often involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-quinoxalinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinoxaline-2,3-dicarboxylic acid.

    Reduction: Reduction of the compound can yield 3-hydroxyquinoxaline.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium dithionite is often used as a reducing agent.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoxaline-2,3-dicarboxylic acid.

    Reduction: 3-Hydroxyquinoxaline.

    Substitution: Various substituted quinoxaline derivatives.

Comparison with Similar Compounds

    Quinoxaline-2-carboxylic acid: Lacks the hydroxyl group at the 3-position.

    3-Hydroxyquinoxaline: Lacks the carboxylic acid group at the 2-position.

    Quinoxaline-2,3-dicarboxylic acid: Contains an additional carboxylic acid group at the 3-position.

Uniqueness: 3-Hydroxy-2-quinoxalinecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-oxo-4H-quinoxaline-2-carboxylic acid
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InChI

InChI=1S/C9H6N2O3/c12-8-7(9(13)14)10-5-3-1-2-4-6(5)11-8/h1-4H,(H,11,12)(H,13,14)
Source PubChem
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InChI Key

NMOWGWOAPRKWIR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
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DSSTOX Substance ID

DTXSID60152852
Record name 3-Hydroxy-2-quinoxalinecarboxylic acid
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Molecular Weight

190.16 g/mol
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Physical Description

Solid; [Acros Organics MSDS]
Record name 3-Hydroxy-2-quinoxalinecarboxylic acid
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CAS No.

1204-75-7
Record name 3,4-Dihydro-3-oxo-2-quinoxalinecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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